

# Potential pharmacological activities of Brucine dihydrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brucine dihydrate*

Cat. No.: *B1147078*

[Get Quote](#)

An In-depth Technical Guide on the Potential Pharmacological Activities of Brucine

## Introduction

Brucine, a weak alkaline indole alkaloid with the chemical formula C<sub>23</sub>H<sub>26</sub>N<sub>2</sub>O<sub>4</sub>, is primarily extracted from the seeds of *Strychnos nux-vomica* L.[1]. Structurally similar to strychnine, it is one of the main bioactive and toxic constituents of this plant, which has a long history of use in traditional Chinese medicine for treating various ailments, including pain and inflammation[1]. Modern pharmacological research has revealed that brucine possesses a wide range of biological activities, most notably anti-tumor, anti-inflammatory, and analgesic effects[2][3]. However, its clinical application is limited by its narrow therapeutic window and significant toxicity, particularly to the central nervous system[4]. This guide provides a detailed overview of the pharmacological activities of brucine, focusing on its mechanisms of action, supported by quantitative data and experimental protocols.

## Anti-Cancer Activities

Brucine has demonstrated significant anti-cancer effects across various cancer cell lines, including liver, breast, colon, and lung cancer[5]. Its anti-tumor mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis[5].

## Mechanisms of Action

### Induction of Apoptosis and Cell Cycle Arrest:

Brucine has been shown to induce apoptosis in a dose- and time-dependent manner in several cancer cell lines. For instance, in human hepatoma (HepG2) cells, brucine triggers apoptosis by arresting the cell cycle at the G0/G1 phase<sup>[5][6]</sup>. This is associated with a decrease in the protein expression of cyclooxygenase-2 (COX-2) and an increase in the expression of caspase-3<sup>[5][6]</sup>. The apoptotic process in HepG2 cells is also mediated by the Ca<sup>2+</sup> and Bcl-2 mitochondrial pathway<sup>[5]</sup>.

In colon cancer LoVo cells, brucine induces G1 phase arrest and apoptosis. This is accompanied by an upregulation of Bax and downregulation of Bcl-2, as well as reduced phosphorylation of Erk1/2, p38, and Akt<sup>[7]</sup>. Furthermore, in oral cancer (KB) cells, brucine elevates reactive oxygen species (ROS), leading to lipid peroxidation and increased expression of the proapoptotic gene Bax<sup>[8]</sup>.

### Inhibition of Angiogenesis and Metastasis:

Brucine exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been found to inhibit VEGF-induced proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs)<sup>[9]</sup>. This is achieved by suppressing the phosphorylation of VEGFR2 and its downstream signaling molecules, including Src, FAK, ERK, AKT, and mTOR<sup>[9]</sup>.

In hepatocellular carcinoma, brucine has been shown to suppress cell migration and metastasis by decreasing the levels of hypoxia-inducible factor 1 (HIF-1)<sup>[5]</sup>. For colon cancer, it has been demonstrated that brucine can inhibit angiogenesis by down-regulating the phosphorylation of KDR, PKC $\alpha$ , PLC $\gamma$ -1, and Raf1<sup>[10]</sup>.

### Modulation of Signaling Pathways:

Several key signaling pathways are modulated by brucine in its anti-cancer action. The Wnt/ $\beta$ -catenin signaling pathway is a notable target. Brucine has been shown to suppress the growth of colon cancer cells by inhibiting this pathway, leading to a decrease in  $\beta$ -catenin and c-Myc levels<sup>[1][11]</sup>. The JNK signaling pathway is also implicated, with brucine activating this pathway to induce apoptosis in human myeloma U266 cells and inhibit the proliferation of fibroblast-like synoviocytes in rheumatoid arthritis<sup>[1]</sup>.

## Quantitative Data on Anti-Cancer Activities

| Cell Line | Cancer Type  | Parameter         | Value                                     | Reference |
|-----------|--------------|-------------------|-------------------------------------------|-----------|
| KB        | Oral Cancer  | IC50              | 30 µg/ml                                  | [8]       |
| HepG2     | Liver Cancer | Apoptosis         | Dose-dependent                            | [5][6]    |
| LoVo      | Colon Cancer | Cell Cycle Arrest | G1 Phase                                  | [7]       |
| A549      | Lung Cancer  | Apoptosis         | Time-dependent                            |           |
| PC-9      | Lung Cancer  | Cell Cycle Arrest | G0/G1 Phase                               |           |
| U266      | Myeloma      | Apoptosis         | Dose- and time-dependent (at ≤ 0.4 mg/ml) |           |

## Experimental Protocols

### Cell Viability Assessment (MTT Assay):

- Seed cancer cells (e.g., KB cells) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of brucine (e.g., 10–100 µg/ml) for a specified duration (e.g., 24 hours).
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for 4 hours.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of brucine that inhibits cell growth by 50%[8].

### Apoptosis Analysis (Acridine Orange/Ethidium Bromide Staining):

- Treat cells with brucine at its IC50 concentration.

- After the treatment period, harvest the cells and wash them with phosphate-buffered saline (PBS).
- Stain the cells with a mixture of acridine orange (AO) and ethidium bromide (EB).
- Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells will display condensed and fragmented orange chromatin[8].

#### Gene Expression Analysis (PCR):

- Isolate total RNA from brucine-treated and untreated control cells.
- Synthesize cDNA from the RNA using reverse transcriptase.
- Perform polymerase chain reaction (PCR) using specific primers for the genes of interest (e.g., Bax and cMyc).
- Analyze the PCR products by gel electrophoresis to determine the relative expression levels of the target genes[8].

## Signaling Pathway and Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Overview of Brucine's Anti-Cancer Signaling Pathways.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for MTT Assay.

## Anti-Inflammatory and Analgesic Activities

Brucine has been traditionally used for its anti-inflammatory and analgesic properties, which are supported by modern pharmacological studies[1]. It has shown efficacy in various models of pain and inflammation[12][13].

### Mechanisms of Action

#### Anti-Inflammatory Effects:

The anti-inflammatory action of brucine is partly attributed to its ability to inhibit the production of pro-inflammatory mediators. In a carrageenan-induced rat paw edema model, brucine significantly inhibited the release of prostaglandin E2 (PGE2) in the inflammatory tissue[12]. It also reduced acetic acid-induced vascular permeability[12]. Furthermore, a brucine gel formulation was effective in relieving xylene-induced ear edema in mice, suggesting it can restrain the release of pro-inflammatory substances[14]. The inhibition of lipopolysaccharide (LPS)-induced PGE2 production has also been demonstrated, linking its anti-inflammatory effects to the inhibition of prostaglandin synthesis[14].

#### Analgesic Effects:

Brucine exhibits both central and peripheral analgesic effects[12]. It has shown significant protective effects in hot-plate and writhing tests[12]. In a formalin test, a brucine gel was able to ease the pain of paw formalin injection[14]. The analgesic mechanism of brucine is also linked to its ability to inhibit sodium channels. Studies have shown that brucine can alleviate neuropathic pain in a chronic constriction injury (CCI) mouse model by inhibiting the excitability of dorsal root ganglion (DRG) neurons through the blockage of both tetrodotoxin-sensitive (TTXs) and tetrodotoxin-resistant (TTXr) sodium channels[13].

## Quantitative Data on Anti-Inflammatory and Analgesic Activities

| Experimental Model                | Species | Effect                                                           | Dosage                          | Reference |
|-----------------------------------|---------|------------------------------------------------------------------|---------------------------------|-----------|
| Carrageenan-induced paw edema     | Rat     | Inhibition of PGE2 release                                       | 30 mg/kg                        | [1]       |
| Acetic acid-induced writhing      | Mouse   | Analgesic effect                                                 | Not specified                   | [12]      |
| Hot-plate test                    | Mouse   | Analgesic effect                                                 | 10.3, 14.7, 20, 30 mg/kg        | [13]      |
| Formalin test                     | Mouse   | Pain relief                                                      | Not specified (gel formulation) | [14]      |
| Chronic Constriction Injury (CCI) | Mouse   | Alleviation of thermal hypersensitivity and mechanical allodynia | 30 mg/kg                        | [13]      |

## Experimental Protocols

### Carrageenan-Induced Rat Paw Edema:

- Administer brucine or a control substance to rats.
- After a set period, inject a solution of carrageenan into the subplantar region of the rat's hind paw to induce inflammation.
- Measure the paw volume at different time intervals using a plethysmometer.
- The difference in paw volume before and after carrageenan injection indicates the degree of edema. The inhibitory effect of brucine is calculated by comparing the edema in the treated group to the control group[12].

### Hot-Plate Test for Analgesia:

- Place mice on a hot plate maintained at a constant temperature (e.g., 55°C).
- Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.
- Administer brucine or a control substance and repeat the test at various time points after administration.
- An increase in the latency time indicates an analgesic effect[12][13].

### Electrophysiological Recording in DRG Neurons:

- Isolate dorsal root ganglion (DRG) neurons from mice.
- Perform whole-cell patch-clamp recordings to measure neuronal excitability and sodium channel currents.
- Apply brucine to the neurons and record changes in action potential firing and the amplitude of TTXs and TTXr sodium currents.
- A reduction in action potential firing and sodium currents indicates an inhibitory effect of brucine on neuronal excitability[13].

## Signaling Pathway and Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Brucine's Anti-Inflammatory and Analgesic Mechanisms.



[Click to download full resolution via product page](#)

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

## Conclusion and Future Perspectives

Brucine exhibits a compelling profile of pharmacological activities, with substantial evidence supporting its anti-cancer, anti-inflammatory, and analgesic properties. Its mechanisms of action are complex, involving the modulation of multiple signaling pathways critical in the pathophysiology of these conditions. The data presented in this guide highlight the potential of brucine as a lead compound for the development of novel therapeutics.

However, the significant toxicity of brucine remains a major hurdle for its clinical translation. Future research should focus on strategies to mitigate its toxicity, such as the development of novel drug delivery systems (e.g., nanoparticles) or the synthesis of less toxic derivatives. Further in-vivo studies are also necessary to validate the preclinical findings and to establish a safe and effective therapeutic window for brucine. A deeper understanding of its toxicological profile is paramount to harnessing its therapeutic potential while ensuring patient safety.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brucine - Wikipedia [en.wikipedia.org]
- 5. ijtrd.com [ijtrd.com]
- 6. The anti-tumor effects of alkaloids from the seeds of *Strychnos nux-vomica* on HepG2 cells and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brucine, an effective natural compound derived from *nux-vomica*, induces G1 phase arrest and apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Brucine, an indole alkaloid from *Strychnos nux-vomica* attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of *Strychnos nux-vomica* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Potential pharmacological activities of Brucine dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1147078#potential-pharmacological-activities-of-brucine-dihydrate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)